3-Bromo-2-hydroxy-6-picoline 3-Bromo-2-hydroxy-6-picoline
Brand Name: Vulcanchem
CAS No.: 374633-33-7
VCID: VC1999980
InChI: InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)
SMILES: CC1=CC=C(C(=O)N1)Br
Molecular Formula: C6H6BrNO
Molecular Weight: 188.02 g/mol

3-Bromo-2-hydroxy-6-picoline

CAS No.: 374633-33-7

Cat. No.: VC1999980

Molecular Formula: C6H6BrNO

Molecular Weight: 188.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-hydroxy-6-picoline - 374633-33-7

Specification

CAS No. 374633-33-7
Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
IUPAC Name 3-bromo-6-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)
Standard InChI Key NYYSVYAQWWOZFG-UHFFFAOYSA-N
SMILES CC1=CC=C(C(=O)N1)Br
Canonical SMILES CC1=CC=C(C(=O)N1)Br

Introduction

Synthesis and Preparation

The synthesis of 3-bromo-2-hydroxy-6-picoline involves a multi-step process optimized for industrial scalability. A patented method (CN115947682A) outlines the following steps :

Reaction Steps

  • Bromination of 3-Hydroxy-6-Methylpyridine:

    • Reagents: Bromine (Br₂), pyridine tribromide, or 1,3-dibromo-5,5-dimethylhydantoin.

    • Conditions: Reaction in pyridine solvent at 10–100°C, yielding 2-bromo-3-hydroxy-6-methylpyridine.

    • Yield: Controlled by stoichiometric ratios (1:1–3 of substrate to brominating agent).

  • Second Bromination:

    • Reagents: Phosphorus oxybromide (POBr₃), phosphorus tribromide (PBr₃), or trimethyl bromosilane (TMSBr).

    • Conditions: Solvent (acetonitrile, toluene, or 1,4-dioxane) at 20–150°C, producing 2,3-dibromo-6-methylpyridine.

    • Key: Avoids over-bromination by limiting reagent ratios (1:1–8).

  • Methoxy Substitution:

    • Reagent: Sodium methoxide (NaOMe) in methanol.

    • Product: 3-Bromo-2-methoxy-6-methylpyridine.

  • Acidic Demethylation:

    • Reagent: Concentrated HBr or HCl.

    • Final Product: 3-Bromo-2-hydroxy-6-picoline.

Reagents and Conditions

StepReagents/ConditionsYield/Kinetics
1Br₂ in pyridine, 10–100°C~80% (estimated)
2POBr₃ in acetonitrile, 20–150°C~85% (estimated)
3NaOMe in methanol, reflux~90% (estimated)
4HBr (aq.), 50–70°C~95% (estimated)

This method ensures high purity (>98%) and scalability for industrial production .

Structural and Electronic Properties

Molecular Geometry

Quantum chemical studies using DFT (B3LYP/6-311G(d,p)) reveal:

  • Bond Lengths:

    • C–Br: 1.948 Å

    • C–O: 1.350 Å

    • C–N: 1.303–1.343 Å

    • O–H: 0.963 Å .

  • Bond Angles:

    • C–C–O: 124.6°

    • C–C–Br: 119.9° .

Electronic Properties

PropertyValue
HOMO (eV)-0.24189
LUMO (eV)-0.04354
Energy Gap (eV)5.39512
Dipole Moment (Debye)1.9384

These values indicate moderate electron-deficient character, facilitating nucleophilic substitution reactions .

Physical and Crystallographic Characteristics

Physicochemical Data

PropertyValue
Molecular FormulaC₆H₆BrNO
Molecular Weight188.02 g/mol
Boiling Point326.8 ± 42.0°C (predicted)
Density1.5296 g/cm³ (estimated)
Refractive Index1.5500 (estimated)
pKa10.63 ± 0.10 (predicted)

Source: Predicted values from computational models .

Crystal Structure

X-ray diffraction studies show:

  • Hydrogen Bonding: O–H⋯N bonds form chains along the a-axis, linked by C–H⋯Br interactions into 2D networks .

  • Displacements:

    • Br atom: 0.0948 Å from the pyridine ring plane.

    • O and methyl groups: Minimal displacement (<0.02 Å) .

Applications in Research and Industry

Pharmaceutical Intermediates

  • SGLT2 Inhibitors: Used in synthesizing antidiabetic agents, as seen in large-scale processes involving bromination and diazotization .

  • Anti-inflammatory Agents: Serves as a precursor for pyridine-based NSAIDs through functionalization of the bromine and hydroxyl groups .

Agrochemicals

  • Pest Control: Acts as a building block for herbicides and fungicides, leveraging its bromine reactivity for bioactive molecule synthesis .

Material Science

  • Polymer Synthesis: The hydroxyl group enables cross-linking reactions, while bromine facilitates radical polymerization .

Analytical Chemistry

  • Reagents: Used in derivatization reactions for detecting analytes in chromatographic methods .

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled

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